2,3-Dimethylcyclohexylamine

Descripción general

Descripción

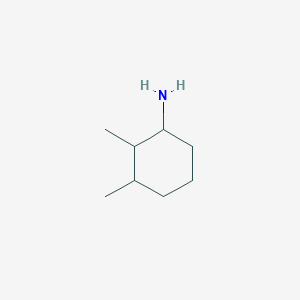

2,3-Dimethylcyclohexylamine is an organic compound with the molecular formula C8H17N. It is a derivative of cyclohexylamine, where two methyl groups are substituted at the 2 and 3 positions of the cyclohexane ring. This compound is known for its use as a base and a reducing agent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3-Dimethylcyclohexylamine can be synthesized through several methods. One common method involves the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of aniline derivatives. This process uses a palladium or ruthenium catalyst under high pressure and temperature conditions. The reaction yields a mixture of cyclohexylamine and its dimethyl derivatives, which are then separated and purified .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dimethylcyclohexylamine undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding N-oxides.

Reduction: Can be reduced further to form secondary amines.

Substitution: Participates in nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Alkyl halides and acyl halides are typical reagents.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Catalyst in Polyurethane Production

DMCHA is primarily utilized as a catalyst in the production of rigid polyurethane foams. Its strong alkalinity and moderate activity make it suitable for various formulations, including spray, slabstock, and board laminate foams. The compound facilitates both gelation and foaming processes, providing balanced catalytic performance essential for the production of high-quality foams .

Switchable Hydrophilicity Solvent

Recent studies have demonstrated DMCHA's effectiveness as a switchable hydrophilicity solvent (SHS) for lipid extraction from microalgae. In experiments involving Botryococcus braunii, DMCHA successfully extracted up to 22% crude lipid relative to the freeze-dried cell weight. This application highlights its potential in biofuel production, showcasing its versatility in chemical processes .

Environmental Applications

Enhanced Oil Recovery

DMCHA has been investigated for its role in chemical-enhanced oil recovery (EOR). A study on Colombian crude oil demonstrated that DMCHA could improve oil extraction rates significantly. The use of DMCHA in simulated conditions yielded an oil recovery of up to 33.8% of the original oil in place (OOIP), indicating its potential as an effective solvent in petroleum engineering .

Pharmaceutical and Biological Research

Drug Development

In medicinal chemistry, DMCHA serves as a building block for synthesizing more complex molecules. Its derivatives have been explored for potential therapeutic properties, including anti-inflammatory effects and interactions with biological targets such as enzymes and receptors. The compound's structural analogs have shown promise in inhibiting tumor growth, suggesting avenues for further research in cancer treatment.

Analytical Applications

Airborne Sampling Methodology

DMCHA has been employed in analytical chemistry for sampling airborne compounds. A method involving Tenax sorbent tubes treated with hydrochloric acid has been developed to collect DMCHA from ambient air, followed by analysis using gas chromatography/mass spectrometry (GC/MS). This application underscores its utility in environmental monitoring and occupational health assessments .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-Dimethylcyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. As a base, it can deprotonate acidic substrates, facilitating various chemical transformations. Its reducing properties allow it to donate electrons to other molecules, thereby reducing them .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylamine: A primary amine with similar chemical properties but lacks the methyl substitutions.

N,N-Dimethylcyclohexylamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

2,3-Dimethylcyclohexylamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in selective organic transformations and industrial applications .

Actividad Biológica

2,3-Dimethylcyclohexylamine (DMCHA) is a tertiary amine with significant potential in various biological and chemical applications. This article delves into the biological activity of DMCHA, highlighting its properties, applications, and relevant research findings.

- Molecular Formula : C₈H₁₇N

- Molecular Weight : 127.23 g/mol

- CAS Number : 42195-92-6

- Boiling Point : 162-165 °C

- Melting Point : -60 °C

- Solubility : Miscible with water in all proportions .

1. Switchable Hydrophilicity Solvent (SHS)

DMCHA has been identified as an effective switchable hydrophilicity solvent, which can be utilized for various extraction processes. For example, it has been successfully employed to extract lipids from freeze-dried samples of Botryococcus braunii, a microalga known for its biofuel potential. This application demonstrates DMCHA's capability to enhance lipid yield significantly, achieving an extraction efficiency of up to 22% by weight relative to the freeze-dried cell weight .

2. Oil Recovery

In the context of enhanced oil recovery, DMCHA has shown promising results. A study indicated that using DMCHA in simulated conditions similar to Colombian crude oil reserves led to an oil recovery rate of approximately 80%. This was achieved through a sand-pack column experiment, highlighting DMCHA's effectiveness in improving oil extraction processes .

Case Study 1: Lipid Extraction from Microalgae

A study focused on the extraction of lipids using DMCHA as an SHS demonstrated its efficiency in biofuel production. The research involved:

- Objective : To extract lipids from Botryococcus braunii.

- Methodology : Using DMCHA as a solvent under controlled conditions.

- Results : Achieved lipid extraction yields of up to 22% by weight .

Case Study 2: Enhanced Oil Recovery

Another significant study investigated the application of DMCHA in oil recovery:

- Objective : To evaluate the effectiveness of DMCHA in recovering crude oil.

- Methodology : Implementation of a sand-pack column saturated with Colombian crude oil.

- Results : The use of DMCHA resulted in an oil recovery rate between 15.4% and 33.8% of original oil in place (OOIP) under simulated conditions .

Toxicological Considerations

While DMCHA exhibits beneficial properties, its biological activity necessitates careful consideration of toxicity. Preliminary data indicate that like many amines, DMCHA can possess irritant properties and may require proper handling precautions in industrial applications.

Summary Table of Biological Activities

| Application | Description | Outcome |

|---|---|---|

| Lipid Extraction | Utilized as a switchable hydrophilicity solvent for extracting lipids | Up to 22% yield from Botryococcus braunii |

| Oil Recovery | Employed in enhanced oil recovery processes | Recovery rates of 15.4% - 33.8% OOIP |

| Catalysis | Acts as a catalyst in various chemical reactions | Improves reaction efficiency |

Propiedades

IUPAC Name |

2,3-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6-4-3-5-8(9)7(6)2/h6-8H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWOOKWVBNSLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962357 | |

| Record name | 2,3-Dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dimethylcyclohexyl amine appears as a water-white liquid. Less dense than water and slightly soluble in water. Hence floats on water. Very irritating to skin and eyes. Used to make other chemicals. | |

| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

42195-92-6 | |

| Record name | 2,3-DIMETHYLCYCLOHEXYL AMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3255 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42195-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042195926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.